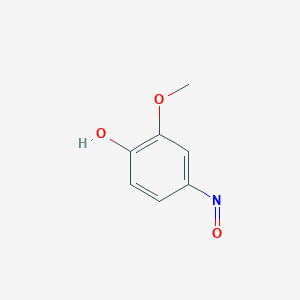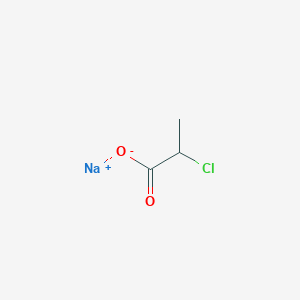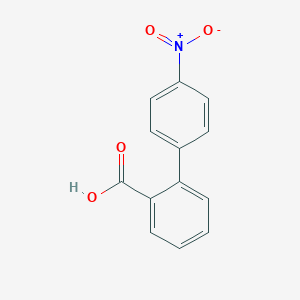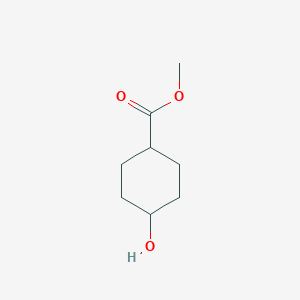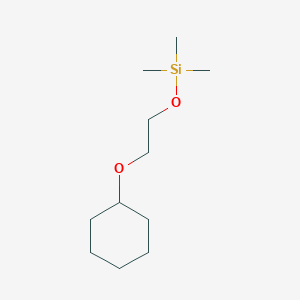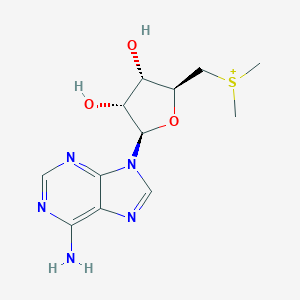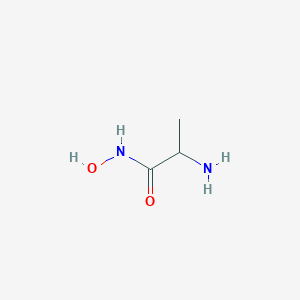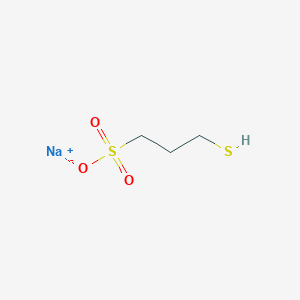
Natrium-3-Mercaptopropansulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-mercaptopropanesulphonate (SMP) is a water-soluble, organic sulfonate compound with a wide range of applications in biochemistry, biotechnology, and in various industrial processes. It is a colorless, odorless, and non-toxic compound that can be synthesized in the laboratory. SMP has a wide range of advantages, including its low cost, excellent solubility in water, and its ability to act as a reducing agent and chelating agent. It is also used as a reagent in biochemical and physiological experiments and has been used in the synthesis of many other compounds.
Wissenschaftliche Forschungsanwendungen
Kupferelektroabscheidung
Natrium-3-Mercaptopropansulfonat (MPS) wird im Prozess der Kupferelektroabscheidung eingesetzt. Es wirkt als Additiv, das die Abscheidung von Kupfer aus Elektrolyten beeinflusst, die CuSO4 und H2SO4 enthalten. Studien unter Verwendung von Techniken wie Cyclovoltammetrie und Rasterelektronenmikroskopie haben gezeigt, dass MPS die Kupferelektroabscheidung hemmen und den Elektrokristallisationsprozess verändern kann, was sich auf die Nukleation und das Wachstum von Kupferkristallen auswirkt .
Cobalt-Säulenwachstum
Im Bereich der elektronischen Verbindungen wird MPS verwendet, um das Wachstum von Cobaltsäulen durch Elektroabscheidung zu erleichtern. Diese Anwendung ist entscheidend für die Entwicklung von elektronischen Verpackungen und miniaturisierten magnetischen elektronischen Bauteilen. MPS dient als Depolarisierungsmittel, das während des Elektroabscheidungsvorgangs mit anderen Additiven wie Polyvinylpyrrolidon konkurriert .
Funktionalisierung von Gold-Nanopartikeln
MPS wurde als Bedeckungsmittel für Gold-Nanopartikel identifiziert. Diese Anwendung ist bedeutsam für die Bereiche der Strahlentherapie und der Wirkstoffabgabe. Die Thiolgruppe in MPS ermöglicht die Funktionalisierung von Gold-Nanopartikeln, die zur gezielten Abgabe von therapeutischen Wirkstoffen verwendet werden können .
Synthese von Polyelektrolyten
Die Verbindung ist ein Reagenz bei der Synthese von Polyelektrolyten, die eine wichtige Rolle bei biologischen Funktionen und technischen Anwendungen spielen. Polyelektrolyte, die unter Verwendung von MPS synthetisiert werden, sind wichtig für verschiedene Prozesse, darunter die Wasseraufbereitung und als Bestandteile in Energiespeichern .
Bildung von selbstorganisierten Monoschichten
MPS bildet selbstorganisierte Monoschichten durch Chemisorption auf goldbeschichteten Substraten. Diese Eigenschaft wird bei der Herstellung von Sensoren und im Bereich der Nanotechnologie genutzt, wo präzise molekulare Anordnungen erforderlich sind .
Herstellung von Organosiliciumverbindungen
MPS wird bei der Herstellung von tetrasubstituierten Organosiliciumthioethern durch eine photochemische Reaktion mit Tetravinylsilan über eine Thiol-En-Reaktion verwendet. Diese Anwendung ist relevant bei der Synthese von Materialien mit spezifischen optischen und elektronischen Eigenschaften .
Wirkmechanismus
Target of Action
Sodium 3-mercaptopropanesulphonate, also known as Sodium 3-mercapto-1-propanesulfonate, primarily targets gold-coated substrates . This compound forms a self-assembled monolayer via chemisorption on these substrates .
Mode of Action
The compound interacts with its targets through a process known as chemisorption . This is a type of adsorption process where a chemical reaction occurs between the surface and the adsorbate. This results in a strong chemical bond between the molecule and the substrate .
Biochemical Pathways
The compound is involved in the thiol-ene reaction , a type of click chemistry . This reaction is used to prepare tetrasubstituted organosilicon thioether . The thiol-ene reaction is a powerful tool in materials science, allowing for the functionalization of materials in a highly efficient and versatile manner .
Result of Action
The primary result of Sodium 3-mercaptopropanesulphonate’s action is the formation of a self-assembled monolayer on gold-coated substrates . This can be used to prepare tetrasubstituted organosilicon thioether . Additionally, it can be used as a capping agent to functionalize gold nanoparticles for potential applications in the field of radiotherapy and drug delivery .
Action Environment
The action of Sodium 3-mercaptopropanesulphonate is influenced by environmental factors. For instance, the compound’s solubility in water suggests that it could be affected by the presence or absence of water in the environment . Additionally, the compound’s chemisorption process could be influenced by the surface properties of the substrate . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Sodium 3-mercaptopropanesulphonate plays a significant role in biochemical reactions. It is used to prepare tetrasubstituted organosilicon thioether by photochemical reaction with tetravinylsilane via thiol-ene reaction .
Cellular Effects
It has been used in the preparation of Rh nanoparticles by liquid-phase reduction of rhodium (III) chloride , suggesting that it may interact with metal ions in cells.
Molecular Mechanism
The molecular mechanism of Sodium 3-mercaptopropanesulphonate involves the formation of a self-assembled monolayer via chemisorption on a gold-coated substrate . This suggests that it may interact with biomolecules through chemisorption, potentially influencing enzyme activity and gene expression.
Transport and Distribution
Its solubility in water suggests that it could be transported via aqueous channels within the body.
Subcellular Localization
Its ability to form a self-assembled monolayer via chemisorption on a gold-coated substrate suggests that it may localize to regions of the cell where such substrates are present.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-mercaptopropanesulphonate involves the reaction of 3-chloropropanesulfonyl chloride with sodium 3-mercapto-1-propanesulfonate. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the starting materials and the product.", "Starting Materials": ["3-chloropropanesulfonyl chloride", "sodium 3-mercapto-1-propanesulfonate", "anhydrous conditions"], "Reaction": ["Step 1: Dissolve sodium 3-mercapto-1-propanesulfonate in dry tetrahydrofuran (THF) and cool the solution to 0°C.", "Step 2: Slowly add 3-chloropropanesulfonyl chloride to the solution while stirring vigorously.", "Step 3: After the addition is complete, allow the mixture to warm up to room temperature and stir for several hours.", "Step 4: Filter the resulting solid and wash it with cold THF.", "Step 5: Dry the solid under vacuum to obtain Sodium 3-mercaptopropanesulphonate as a white powder."] } | |
CAS-Nummer |
17636-10-1 |
Molekularformel |
C3H8NaO3S2 |
Molekulargewicht |
179.2 g/mol |
IUPAC-Name |
sodium;3-sulfanylpropane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S2.Na/c4-8(5,6)3-1-2-7;/h7H,1-3H2,(H,4,5,6); |
InChI-Schlüssel |
FTCLAXOKVVLHEG-UHFFFAOYSA-N |
Isomerische SMILES |
C(CS)CS(=O)(=O)[O-].[Na+] |
SMILES |
C(CS)CS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C(CS)CS(=O)(=O)O.[Na] |
Andere CAS-Nummern |
17636-10-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



